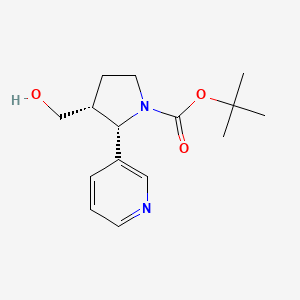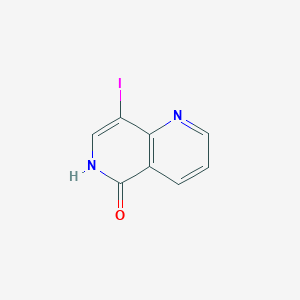
8-iodo-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 8th position and a keto group at the 5th position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-1,6-naphthyridin-5(6H)-one typically involves the iodination of 1,6-naphthyridin-5(6H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-iodo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkyl halides under basic conditions.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-iodo-1,6-naphthyridin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodine atom and the keto group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-5(6H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Bromo-1,6-naphthyridin-5(6H)-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-1,6-naphthyridin-5(6H)-one: Contains a chlorine atom, which can also influence its chemical and biological properties.
Uniqueness
8-iodo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the iodine atom, which can participate in various chemical reactions and potentially enhance its biological activity. Its structure allows for diverse modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
8-iodo-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5IN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) |
InChI Key |
KZJKEVXOGXRXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CNC2=O)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
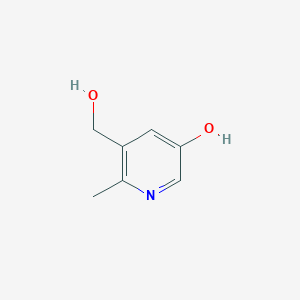
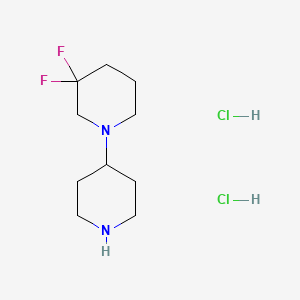
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
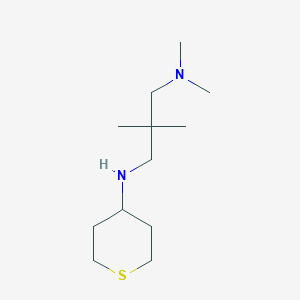

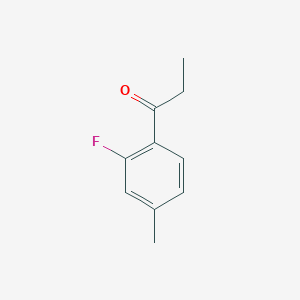



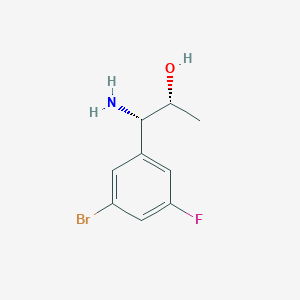

![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
